![molecular formula C14H26N2O2 B7585434 1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B7585434.png)
1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one is a chemical compound also known as 3-hydroxyphenazepam. This compound belongs to the class of benzodiazepines, which are psychoactive drugs used for treating various conditions such as anxiety, insomnia, and seizures. The synthesis method for 1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one involves several steps that require expertise in organic chemistry.
作用機序
The mechanism of action of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one is similar to that of other benzodiazepines. It enhances the activity of the neurotransmitter GABA (gamma-aminobutyric acid) by binding to the GABA-A receptor. This results in an increase in the inhibitory activity of GABA, which leads to a decrease in neuronal activity and a reduction in anxiety, insomnia, and seizures.
Biochemical and Physiological Effects:
1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one has several biochemical and physiological effects. It has a sedative and anxiolytic effect, which makes it useful for treating anxiety and insomnia. It also has anticonvulsant properties, which make it useful for treating seizures. This compound can cause side effects such as drowsiness, dizziness, and impaired coordination.
実験室実験の利点と制限
The advantages of using 1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one in lab experiments include its high potency and selectivity for the GABA-A receptor. This makes it useful for studying the mechanisms of action of benzodiazepines. The limitations of using this compound in lab experiments include its potential for causing side effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one. One direction is to study its effects on other neurotransmitter systems, such as the glutamate system. Another direction is to develop new drugs based on the structure of this compound that have improved pharmacological properties. Additionally, more research is needed to understand the long-term effects of benzodiazepines on the brain and body.
合成法
The synthesis of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one involves several steps that require expertise in organic chemistry. The starting material for the synthesis is phenazepam, which is a benzodiazepine. The first step involves the conversion of phenazepam to 3-hydroxyphenazepam using a reagent such as sodium hydroxide. The second step involves the reaction of 3-hydroxyphenazepam with 3-methyl-2-piperidin-1-ylbutan-1-one in the presence of a catalyst such as palladium on carbon. The final step involves the purification of the compound using techniques such as column chromatography.
科学的研究の応用
1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one has several scientific research applications. One of the main applications is in the field of neuroscience, where it is used to study the mechanisms of action of benzodiazepines. This compound is also used in the development of new drugs for treating conditions such as anxiety, insomnia, and seizures.
特性
IUPAC Name |
1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-11(2)13(15-7-4-3-5-8-15)14(18)16-9-6-12(17)10-16/h11-13,17H,3-10H2,1-2H3/t12-,13?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXCZBKRZHQYDN-PZORYLMUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)N1CC[C@H](C1)O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

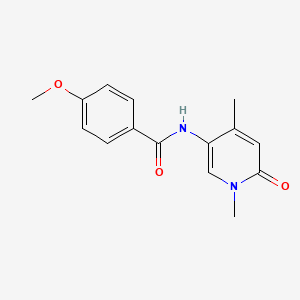
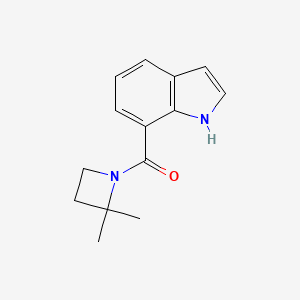
![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)
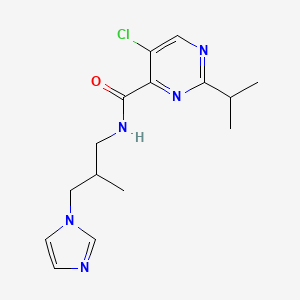
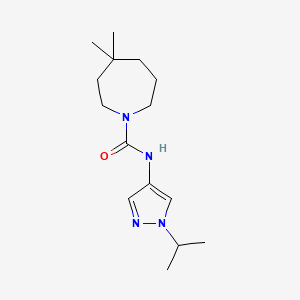

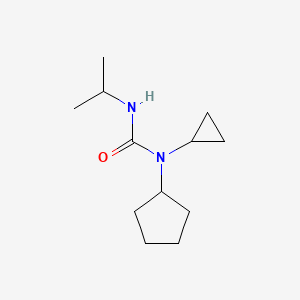


![2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide](/img/structure/B7585445.png)


